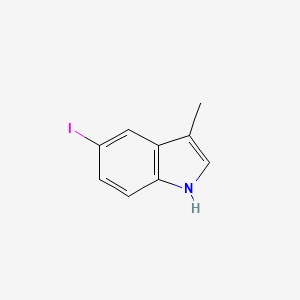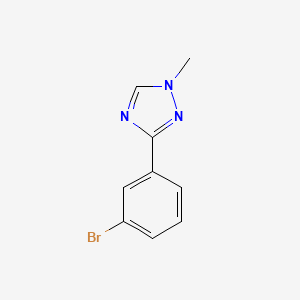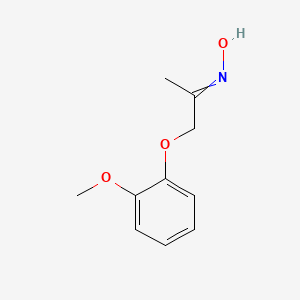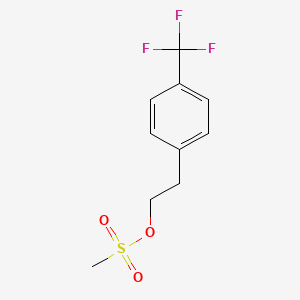
5-Iodo-3-methylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-3-methylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are often used as building blocks in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-methylindole typically involves the iodination of 3-methylindole. One common method is the electrophilic substitution reaction where 3-methylindole is treated with iodine in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide . The reaction is usually carried out in an organic solvent like acetic acid or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. For instance, the halogen-magnesium exchange reaction can be employed, where 3-iodoindole is reacted with a Grignard reagent to introduce the methyl group . This method allows for precise control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-3-methylindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert it into 3-methylindole.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can replace the iodine atom under mild conditions.
Major Products:
Oxidation: Indole-3-carboxylic acids.
Reduction: 3-Methylindole.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
5-Iodo-3-methylindole has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.
Medicine: Research is ongoing to explore its anticancer, antimicrobial, and antiviral properties.
Industry: It is used in the production of dyes, pigments, and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Iodo-3-methylindole involves its interaction with various molecular targets and pathways. The iodine atom enhances its electrophilicity, making it more reactive towards nucleophiles. This reactivity allows it to participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors . The exact molecular targets and pathways are still under investigation, but its structure suggests it could interact with proteins and nucleic acids .
Comparison with Similar Compounds
3-Methylindole: Lacks the iodine atom, making it less reactive.
5-Bromo-3-methylindole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
5-Chloro-3-methylindole: Another halogenated derivative with distinct chemical properties.
Uniqueness: 5-Iodo-3-methylindole’s unique combination of an iodine atom and a methyl group provides it with enhanced reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
Molecular Formula |
C9H8IN |
|---|---|
Molecular Weight |
257.07 g/mol |
IUPAC Name |
5-iodo-3-methyl-1H-indole |
InChI |
InChI=1S/C9H8IN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,11H,1H3 |
InChI Key |
ARJWPDITDNELST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-bromo-11-oxapentacyclo[10.7.1.12,6.016,20.010,21]henicosa-1(19),2(21),3,5,7,9,12,14,16(20),17-decaene](/img/structure/B13696020.png)

![O-[(3-Fluoro-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13696035.png)

![Methyl 9-acetyl-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B13696042.png)

![4-(4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-11-yl)pyridin-2-amine](/img/structure/B13696056.png)
![Methyl (S)-5-Boc-4-oxo-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13696057.png)
![(S)-3-[(Ethylsulfonyl)methyl]pyrrolidine](/img/structure/B13696072.png)

![5-Methoxy-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one](/img/structure/B13696089.png)
![N-[2-(4,4-Difluoro-1-piperidyl)-6-methyl-4-pyrimidinyl]-4-iodo-2-(6-azaspiro[2.5]octan-6-yl)benzamide](/img/structure/B13696090.png)


